2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazolone class, characterized by a 1,2-dihydro-3H-pyrazol-3-one core fused with a 1,3-benzothiazole moiety. Key structural features include:
- 4-[(1E)-N-(4-ethylphenyl)ethanimidoyl] substituent: A conjugated imine group that may influence tautomerism and binding interactions with biological targets .
- 5-Trifluoromethyl group: Improves lipophilicity and metabolic stability, common in pharmacologically active molecules .
The compound’s synthesis likely involves coupling reactions under catalytic conditions, similar to methods described for pyrazolone derivatives (e.g., ultrasound-assisted synthesis or palladium-catalyzed cross-couplings ).
Properties
Molecular Formula |
C21H17F3N4OS |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(4-ethylphenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H17F3N4OS/c1-3-13-8-10-14(11-9-13)25-12(2)17-18(21(22,23)24)27-28(19(17)29)20-26-15-6-4-5-7-16(15)30-20/h4-11,27H,3H2,1-2H3 |
InChI Key |
TVNMDBKZYKYGOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of o-aminothiophenol with carbon disulfide and subsequent cyclization.
Synthesis of the Pyrazolone Core: The pyrazolone core is usually formed by the reaction of hydrazine with an appropriate β-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethyl halides.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core.
Reduction: Reduction reactions can occur at the imidoyl group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazolone core.
Reduction: Amino derivatives of the ethanimidoyl group.
Substitution: Substituted derivatives at the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and trifluoromethyl-substituted molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The presence of the benzothiazole ring and pyrazolone core suggests it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and pyrazolone core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key differences between the target compound and structurally related derivatives:
Key Comparisons
Tautomerism :
- In the Schiff base derivative (), the keto-amine tautomer dominates in the solid state, with C=O bond lengths (1.244 Å) shorter than typical C–OH bonds. The target compound’s ethanimidoyl group may stabilize a specific tautomer, affecting binding to biological targets .
Biological Activity :
- Pyrazolone derivatives with benzothiazole moieties (e.g., ) are associated with antitumor and antimicrobial activities. The trifluoromethyl group in the target compound could amplify these effects by improving membrane permeability .
- Triazole-containing analogs () show distinct hydrogen-bonding patterns due to their heterocyclic substituents, whereas the target compound’s imine group may favor hydrophobic interactions .
Synthetic Routes :
- Ultrasound-assisted synthesis () achieves high yields for pyrazolones but may require optimization for the target compound’s bulky substituents.
- Palladium-catalyzed cross-couplings () are viable for introducing aryl or heteroaryl groups, as seen in related trifluoromethyl-pyrazolones .
Computational Insights
- Higher electron density near the benzothiazole ring compared to phenyl or thiazole substituents, suggesting stronger interactions with electron-deficient biological targets.
- The trifluoromethyl group creates a localized electron-deficient region, enhancing binding to hydrophobic pockets .
Biological Activity
The compound 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic molecule notable for its unique structural features, including a benzothiazole moiety , trifluoromethyl group , and a pyrazolone structure . These characteristics contribute to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H17F3N4OS
- Molecular Weight : 430.4 g/mol
- IUPAC Name : 2-(1,3-benzothiazol-2-yl)-4-[N-(4-ethylphenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
- InChI Key : TVNMDBKZYKYGOE-UHFFFAOYSA-N
The compound's structure includes functional groups that enhance its reactivity and biological interactions. The presence of the trifluoromethyl group is particularly significant as it can influence the compound's lipophilicity and overall pharmacokinetic properties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that related benzothiazole derivatives possess antibacterial properties against various strains of bacteria, suggesting that this compound may have similar effects. For instance, compounds with benzothiazole structures have been documented to inhibit bacterial growth effectively, potentially through disruption of bacterial cell walls or interference with metabolic pathways.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, demonstrating potential as an anticancer agent. In particular, related compounds have been found to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest .
A study evaluated the antiproliferative activity of various benzothiazole derivatives, revealing that modifications to the benzothiazole moiety can enhance cytotoxicity against specific cancer cell lines, such as DU145 (prostate cancer) and MCF7 (breast cancer) . The compound's mechanism appears to involve binding to the colchicine site on tubulin, similar to known chemotherapeutic agents.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes. For instance, it has been suggested that it could modulate pathways related to eicosanoid metabolism, which plays a crucial role in inflammation .
- Cell Signaling Modulation : There is evidence that compounds with similar structures can influence cell signaling pathways involved in apoptosis and proliferation .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Antibacterial Activity : A study on benzothiazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
- Anticancer Studies : A series of experiments on pyrazolone derivatives demonstrated their ability to inhibit tumor growth in xenograft models, providing evidence for their potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
